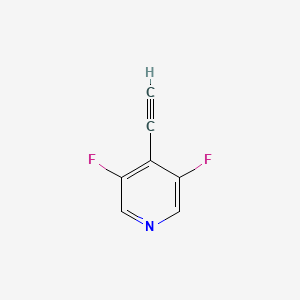

4-Ethynyl-3,5-difluoropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

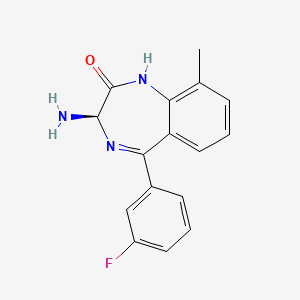

4-Ethynyl-3,5-difluoropyridine is a chemical compound with the molecular formula C7H3F2N . It has a molecular weight of 139.1 and is typically found in powder form . The compound’s IUPAC name is this compound .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, is a topic of interest in recent literature . Methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3F2N/c1-2-5-6 (8)3-10-4-7 (5)9/h1,3-4H . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .It is typically stored at a temperature of 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Rational Assembly and Luminescence Properties

4-Ethynylpyridine derivatives have been utilized to synthesize novel silver–ethynide complexes. These complexes exhibit unique luminescence properties and form rigid 3D coordination networks through silver–ethynide and argentophilic interactions, demonstrating the potential of ethynylpyridine compounds in creating novel organometallic luminescent materials (Zhang et al., 2010).

Functional Fluorophores

Ethynylpyridine moieties have been incorporated into functional chromophores for the development of cruciforms that respond to protons and selected metal ions. These cruciforms showcase donor-acceptor substitution leading to distinct molecular orbital patterns and selective fluorescence responses, highlighting their potential as fluorescent sensors (Zucchero et al., 2006).

Supramolecular Chemistry

4-Ethynylpyridine has played a crucial role in the synthesis of supramolecular hetero-bimetallacycles with significant anticancer potency. These complexes, achieved through strategic ligand design, underscore the compound's utility in constructing complex molecular architectures for biomedical applications (Mishra et al., 2014).

Molecular Electronics

In the realm of molecular electronics, 4-Ethynyl-3,5-difluoropyridine derivatives have been identified as components of a programmable molecular diode driven by charge-induced conformational changes. This application demonstrates the compound's relevance in developing nanoscale electronic devices capable of memory storage or actuation functions (Derosa et al., 2003).

Catalysis

Nickel pyridinethiolate complexes, incorporating ethynylpyridine derivatives, have been explored as catalysts for light-driven hydrogen production from aqueous solutions. These noble-metal-free systems present an environmentally friendly and cost-effective approach to hydrogen production, highlighting the versatile catalytic applications of ethynylpyridine compounds (Han et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Fluoropyridines, including 4-Ethynyl-3,5-difluoropyridine, present a special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to their interesting and unusual physical, chemical, and biological properties .

Wirkmechanismus

Target of Action

Fluoropyridines, a class of compounds to which 4-ethynyl-3,5-difluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the development of new pharmaceuticals and agrochemicals .

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring . This property could influence the interaction of this compound with its targets.

Biochemical Pathways

Fluoropyridines are known to have potential as imaging agents for various biological applications , suggesting that they may interact with biochemical pathways related to cellular imaging and diagnostics.

Result of Action

As a fluoropyridine, it may exhibit unique physical, chemical, and biological properties that could result in various molecular and cellular effects.

Eigenschaften

IUPAC Name |

4-ethynyl-3,5-difluoropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2N/c1-2-5-6(8)3-10-4-7(5)9/h1,3-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGPGORZRVXPPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=NC=C1F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B2700591.png)

![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2700593.png)

![4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2700599.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2700608.png)

![N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700609.png)

![2-[[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2700611.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2700612.png)

![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B2700613.png)